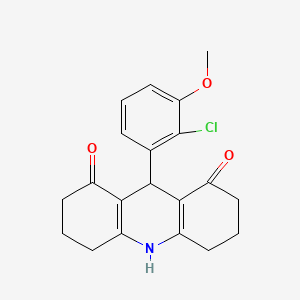![molecular formula C20H15NO B11952775 (1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene CAS No. 37908-49-9](/img/structure/B11952775.png)
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[144002,708,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The methoxy and aza groups are introduced in subsequent steps through substitution reactions, using reagents such as methanol and ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents include halides and nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
科学的研究の応用
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism by which (1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different dipole moments.
(-)-Carvone: A natural compound with bioactive properties, used as a bioherbicide.
Quaternary Ammonium Compounds: Known for their antimicrobial properties and used in various formulations.
Uniqueness
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene stands out due to its complex tetracyclic structure and the presence of both methoxy and aza groups. This unique combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
37908-49-9 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC名 |
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H15NO/c1-22-20-18-12-5-4-10-16(18)14-8-2-3-9-15(14)17-11-6-7-13-19(17)21-20/h2-13H,1H3/b16-14-,17-15-,20-18+,21-19-,21-20? |
InChIキー |
TWDHGRZXGQLJOD-HAQOEVABSA-N |
異性体SMILES |
CO/C/1=C/2\C=CC=C\C2=C\3/C=CC=C/C3=C/4\C=CC=C\C4=N1 |
正規SMILES |
COC1=C2C=CC=CC2=C3C=CC=CC3=C4C=CC=CC4=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




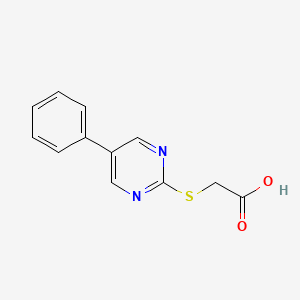
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
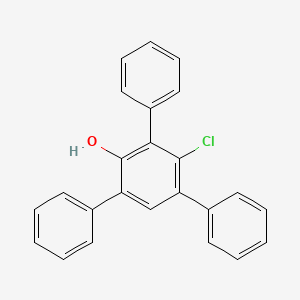

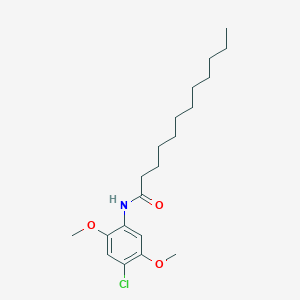
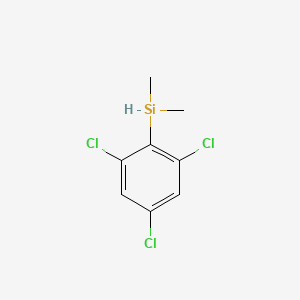
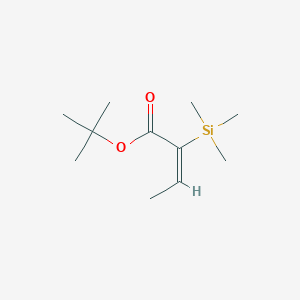

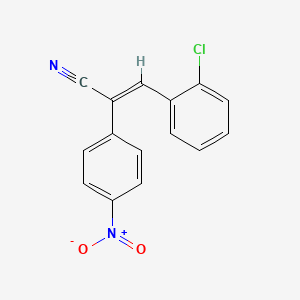

![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
